2-Chloro-5-iodo-3-nitropyridine
Overview
Description
2-Chloro-5-iodo-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-iodo-3-nitropyridine can be synthesized through several methods. One common approach involves the halogenation of 3-nitropyridine derivatives. For instance, the reaction of 3-nitropyridine with iodine monochloride (ICl) in the presence of a suitable solvent can yield this compound . The reaction typically requires controlled temperature conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-5-iodo-3-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Chloro-5-iodo-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-nitropyridine involves its reactivity as a nucleophile and electrophile. The nitro group, being an electron-withdrawing group, activates the pyridine ring towards nucleophilic substitution reactions. The chlorine and iodine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds . This reactivity is crucial in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodo-5-nitropyridine: Similar structure but different positioning of the chlorine and iodine atoms.
2-Chloro-5-methyl-3-nitropyridine: Contains a methyl group instead of an iodine atom.
2-Chloro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of an iodine atom.
Uniqueness
2-Chloro-5-iodo-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity patterns compared to other halogenated pyridines. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-5-iodo-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMRJPJERUFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363839 | |
Record name | 2-Chloro-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426463-05-0 | |
Record name | 2-Chloro-5-iodo-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426463-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 426463-05-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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